N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide: is a synthetic organic compound that features a unique structure combining a naphthothiazole moiety with a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
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Formation of the Naphthothiazole Core: : The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. This reaction often requires a catalyst such as phosphorus pentasulfide (P2S5) and is conducted under reflux conditions.
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Introduction of the Fluorobenzamide Group: : The fluorobenzamide group is introduced via an amide coupling reaction. This step involves reacting the naphthothiazole intermediate with 3-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals or advanced polymers is also of interest.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzamide moiety could facilitate binding to active sites or allosteric sites, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 2-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yldisulfanyl)-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide stands out due to the presence of the fluorine atom on the benzene ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQMVCIADFLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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